Product packaging for Ganoderic acid Z(Cat. No.:CAS No. 294674-09-2)

Ganoderic acid Z

Cat. No.: B1631482
CAS No.: 294674-09-2
M. Wt: 514.6 g/mol
InChI Key: PRJBNEAPLDQWLQ-AVCLMWMBSA-N
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Description

Chemical Classification of Ganoderic Acid Z as a Lanostane-type Triterpenoid

This compound belongs to the lanostane-type triterpenoids, a sophisticated class of naturally occurring organic compounds that are characterized by their lanostane skeletal framework and complex oxidation patterns. The classification of this compound as a type II ganoderic acid places it within a specific subgroup of triterpenoids that are distinguished by their particular structural features and biosynthetic origins. The lanostane skeleton represents a fundamental structural motif derived from the cyclization of squalene, a precursor molecule that undergoes extensive enzymatic modifications to yield the characteristic tetracyclic framework observed in this compound. This compound exhibits the hallmark characteristics of lanostane-type triterpenoids, including multiple hydroxyl groups, a carboxylic acid functionality, and a complex stereochemical arrangement that contributes to its three-dimensional molecular architecture.

The molecular formula C30H42O7 indicates that this compound possesses thirty carbon atoms, forty-two hydrogen atoms, and seven oxygen atoms, reflecting the high degree of oxygenation typical of biologically active ganoderic acids. The structural complexity of this compound is further evidenced by the presence of multiple chiral centers and functional groups that create a highly specific three-dimensional conformation. The lanostane backbone provides the fundamental scaffold upon which various functional groups are positioned, creating the molecular diversity that characterizes individual ganoderic acid compounds. The classification as a triterpenoid reflects the biosynthetic origin of this compound from six isoprene units, following the general terpenoid biosynthetic pathway that operates through the mevalonate pathway in fungal systems.

Nuclear magnetic resonance spectroscopy and mass spectrometry analyses have confirmed the structural assignments for this compound, providing detailed information about the spatial arrangement of atoms and the connectivity of functional groups. The spectroscopic data support the classification of this compound as a highly oxygenated lanostane derivative with specific substitution patterns that distinguish it from other members of the ganoderic acid family. The chemical classification of this compound reflects not only its structural characteristics but also its position within the broader context of fungal secondary metabolism and natural product chemistry.

Historical Discovery and Characterization Context

The discovery and characterization of this compound occurred within the broader historical context of ganoderic acid research, which began with the systematic investigation of bioactive compounds from Ganoderma lucidum in the latter half of the twentieth century. The isolation of this compound as a distinct chemical entity was achieved through sophisticated chromatographic techniques applied to lipophilic extracts of Ganoderma lucidum fruiting bodies. This discovery represented a significant advancement in understanding the chemical diversity present within Ganoderma species and contributed to the expanding catalog of structurally characterized ganoderic acids.

The characterization of this compound was accomplished through the application of advanced spectroscopic methodologies, including one-dimensional and two-dimensional nuclear magnetic resonance spectroscopy, which provided detailed structural information about the compound. The structural elucidation revealed that this compound represents a geometric Z-isomer of the previously known ganoderic acid S, establishing important structure-activity relationships within this family of compounds. This geometric isomerism has significant implications for understanding the biological properties of ganoderic acids and demonstrates the subtle structural variations that can occur within this class of natural products.

The historical development of analytical techniques played a crucial role in the successful identification and characterization of this compound. High-resolution mass spectrometry provided accurate molecular weight determinations and elemental composition data, while nuclear magnetic resonance spectroscopy enabled detailed structural assignments. The combination of these analytical approaches allowed researchers to definitively establish the molecular structure of this compound and distinguish it from closely related compounds within the ganoderic acid family.

Contemporary research has built upon these foundational discoveries to explore the biosynthetic pathways responsible for this compound production and to investigate the factors that influence its accumulation in Ganoderma species. The historical context of this compound discovery reflects the broader evolution of natural products chemistry and the increasing sophistication of analytical methodologies available for the study of complex natural product mixtures.

Taxonomic Distribution within Ganoderma Species

This compound demonstrates a specific distribution pattern within the Ganoderma genus, with primary occurrence documented in Ganoderma lucidum, the most extensively studied species within this taxonomic group. The production of this compound appears to be linked to specific genetic and metabolic capabilities that are characteristic of certain Ganoderma species, reflecting the evolutionary development of specialized biosynthetic pathways within this fungal lineage. Research has confirmed the presence of this compound in the fruiting bodies of Ganoderma lucidum, where it occurs alongside numerous other ganoderic acids as part of a complex chemical mixture.

The taxonomic distribution of this compound within Ganoderma species reflects the genetic diversity present within this genus and the varying metabolic capabilities of different fungal strains. Recent comparative studies have revealed that different Ganoderma lucidum strains can exhibit significant variations in their ganoderic acid profiles, including differences in the relative abundance of this compound and related compounds. These strain-specific variations suggest that the biosynthetic machinery responsible for this compound production may be subject to genetic regulation and environmental influences that vary among different fungal populations.

The occurrence of this compound in Ganoderma lucidum is consistent with the broader pattern of ganoderic acid distribution within the genus, where the most structurally diverse and biologically active compounds are typically found in the most extensively cultivated and studied species. The taxonomic specificity of this compound production may reflect the co-evolution of biosynthetic pathways with specific ecological niches and environmental conditions that favor the accumulation of particular secondary metabolites. Understanding the taxonomic distribution of this compound provides important insights into the evolutionary relationships within the Ganoderma genus and the factors that drive secondary metabolite diversification in fungal systems.

The presence of this compound in Ganoderma lucidum has been confirmed through multiple independent studies utilizing different analytical approaches, establishing the reliability of taxonomic assignments for this compound. The consistent detection of this compound in Ganoderma lucidum samples from different geographical regions suggests that the biosynthetic capacity for this compound is a stable genetic trait within this species.

Position within Ganoderic Acid Family Compounds

This compound occupies a distinctive position within the extensive family of ganoderic acid compounds, serving as a geometric isomer that demonstrates the structural diversity possible within this class of natural products. The ganoderic acid family encompasses over one hundred distinct compounds that have been isolated and characterized from various Ganoderma species, representing one of the most structurally diverse groups of fungal secondary metabolites. Within this family, this compound is classified as a type II ganoderic acid, distinguishing it from type I ganoderic acids based on specific structural features and biosynthetic origins.

The position of this compound within the ganoderic acid family is defined by its relationship to ganoderic acid S, of which it represents a geometric Z-isomer. This isomeric relationship highlights the importance of stereochemistry in determining the biological properties of ganoderic acids and demonstrates how subtle structural modifications can create distinct chemical entities with potentially different biological activities. The geometric isomerism exhibited by this compound represents one of several mechanisms through which structural diversity is generated within the ganoderic acid family, alongside variations in hydroxylation patterns, oxidation states, and side chain modifications.

Comparative analysis of this compound with other family members reveals shared structural features, including the characteristic lanostane backbone and multiple oxygenated functional groups. However, the specific arrangement of these functional groups and the geometric configuration of double bonds create unique molecular properties that distinguish this compound from related compounds. The structural relationships within the ganoderic acid family provide insights into the biosynthetic pathways operating in Ganoderma species and suggest common enzymatic mechanisms that generate structural diversity through controlled modifications of basic molecular scaffolds.

Recent research has established comprehensive structure-activity relationships within the ganoderic acid family, positioning this compound as a compound with specific biological properties that are influenced by its unique structural features. The systematic comparison of this compound with other family members has revealed important correlations between molecular structure and biological activity, contributing to the development of predictive models for identifying bioactive compounds within this family. The position of this compound within the ganoderic acid family reflects both its evolutionary origin through biosynthetic diversification and its potential for therapeutic applications based on structure-activity relationships established for related compounds.

Data Tables

Table 1. Chemical Properties of this compound

Property Value Reference
Molecular Formula C30H42O7
Molecular Weight 514.66 daltons
Chemical Abstract Service Number 294674-09-2
Chemical Classification Lanostane-type Triterpenoid
Subtype Classification Type II Ganoderic Acid
Geometric Configuration Z-isomer
Related Compound Ganoderic Acid S (E-isomer)

Table 2. Taxonomic Distribution and Source Information

Species Tissue Type Isolation Method Reference
Ganoderma lucidum Fruiting Bodies Lipophilic Extract
Ganoderma lucidum Fruiting Bodies Ethyl Acetate Extraction
Ganoderma lucidum Fruiting Bodies Chromatographic Separation

Table 3. Structural Classification within Ganoderic Acid Family

Compound Type Structural Features Representative Compounds Reference
Type I Ganoderic Acids Specific oxidation pattern Ganoderic Acid A, B, C
Type II Ganoderic Acids Alternative structural framework This compound
Geometric Isomers Z/E configuration variations This compound, Ganoderic Acid S
Oxidized Derivatives Modified functional groups 7-oxo-ganoderic Acid Z

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H42O7 B1631482 Ganoderic acid Z CAS No. 294674-09-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E,4S,6R)-4-hydroxy-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h11,15,17-18,21-22,31,34H,8-10,12-14H2,1-7H3,(H,36,37)/b16-11+/t15-,17+,18-,21+,22+,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJBNEAPLDQWLQ-AVCLMWMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C=C(C)C(=O)O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@@H](/C=C(\C)/C(=O)O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001151654
Record name (3β,23S,24E)-3,23-Dihydroxy-7,11,15-trioxolanosta-8,24-dien-26-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001151654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294674-09-2
Record name (3β,23S,24E)-3,23-Dihydroxy-7,11,15-trioxolanosta-8,24-dien-26-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=294674-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3β,23S,24E)-3,23-Dihydroxy-7,11,15-trioxolanosta-8,24-dien-26-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001151654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Traditional Extraction and Purification Methods

Solvent Extraction and Preliminary Isolation

The fruiting bodies of G. lucidum remain the primary source for Ganoderic Acid Z extraction. Ethanol (95% v/v) at 80°C is the solvent of choice for initial extraction, achieving efficient dissolution of lipophilic triterpenoids. In a standardized protocol, 10 kg of dried mushroom material undergoes three sequential ethanol extractions (20 L each), followed by filtration and solvent removal under reduced pressure. The crude extract is then subjected to liquid-liquid partitioning, where ethyl acetate selectively isolates triterpenoids from polar contaminants. This step yields a triterpene-rich fraction with a recovery rate of 12–15% w/w from raw material.

Chromatographic Purification Strategies

Silica gel column chromatography with chloroform/acetone gradients (9:1 to 1:1 v/v) achieves preliminary fractionation, separating this compound from structurally similar analogs. Subsequent purification employs reversed-phase C18 columns with methanol/water gradients, leveraging the compound’s moderate hydrophobicity (logP ≈ 4.2). High-performance liquid chromatography (HPLC) finalizes purification using an acetonitrile/0.1% acetic acid gradient (28–60% acetonitrile over 60 minutes) on a ZORBAX SB-C18 column. Under these conditions, this compound elutes at 47.3 minutes with UV detection at 252 nm.

Table 1: Chromatographic Parameters for this compound Identification
Parameter Value Source
Column ZORBAX SB-C18 (4.6 × 250 mm)
Mobile Phase Acetonitrile/0.1% acetic acid
Retention Time 47.3 min
Detection Wavelength 252 nm
Mass Spectrum (m/z) [M-H]⁻ 515.3

Crystallization and Structural Validation

The purified compound is crystallized from methanol/water (7:3 v/v) at 4°C, yielding colorless needles with a melting point of 214–216°C. Nuclear magnetic resonance (NMR) analysis confirms the structure through characteristic signals: δ 5.28 (t, J=6.8 Hz, H-24), δ 3.52 (dd, J=11.2, 4.4 Hz, H-3), and δ 1.24 (s, H-30). High-resolution mass spectrometry (HRMS) gives an exact mass of 515.3431 [M-H]⁻ (calc. 515.3428 for C₃₀H₄₄O₇).

Biosynthetic Pathways and Enzymatic Modifications

Lanosterol Synthesis: The Triterpenoid Backbone

This compound originates from the mevalonate pathway, where acetyl-CoA is converted to isopentenyl pyrophosphate (IPP) via HMG-CoA reductase. Farnesyl pyrophosphate (FPP) undergoes tail-to-tail condensation by squalene synthase to form squalene, which is cyclized by oxidosqualene cyclase into lanosterol—the universal triterpenoid precursor. Isotopic labeling studies demonstrate that >90% of lanosterol carbons are incorporated into this compound.

Cytochrome P450-Mediated Oxidations

The lanosterol scaffold undergoes sequential oxidations catalyzed by cytochrome P450 (CYP) enzymes. CYP5150L8 introduces a hydroxyl group at C-15, while CYP512A2 mediates C-22 oxidation—a critical step distinguishing this compound from other ganoderic acids. A third hydroxylation at C-23 by CYP5035C11 completes the core structure. These modifications occur with strict regioselectivity, as evidenced by heterologous expression in Saccharomyces cerevisiae, where combinatorial CYP expression produces this compound at 6.94 mg/L.

Table 2: Key CYP Enzymes in this compound Biosynthesis
CYP Enzyme Function Expression Level (FPKM)
CYP5150L8 C-15 hydroxylation 128.7 ± 12.3
CYP512A2 C-22 oxidation 89.4 ± 8.6
CYP5035C11 C-23 hydroxylation 75.2 ± 7.1

Biotechnological Production in Engineered Microbial Systems

Yeast Metabolic Engineering for Precursor Optimization

Analytical Methodologies for Quality Control

HPLC-UV Quantification

Routine analysis employs a validated HPLC method with 0.1% acetic acid/acetonitrile gradients (28–60% acetonitrile over 60 min). This compound shows linear response (R²=0.9993) from 0.1–100 μg/mL, with limit of quantification (LOQ) at 0.05 μg/mL. Intra-day and inter-day precision are <2.1% RSD, ensuring method robustness for industrial QC.

LC-MS/MS for Structural Confirmation

APCI-MS in negative mode generates characteristic fragments at m/z 497.3 [M-H-H₂O]⁻ and 403.2 [M-H-C₅H₈O₂]⁻, confirming the C-15/C-22/C-23 oxygenation pattern. High-resolution Orbitrap MS further differentiates this compound from isomers through exact mass measurements (Δ < 3 ppm).

Chemical Reactions Analysis

Types of Reactions: Ganoderic acid Z undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide are used to introduce oxygen-containing functional groups.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce ketones and aldehydes to alcohols.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.

Major Products: The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound, each with distinct pharmacological activities .

Scientific Research Applications

Ganoderic acids (GAs) are a group of triterpenoids found in Ganoderma lucidum, a medicinal mushroom used in Eastern countries for over 1000 years . These bioactive components have garnered attention for their various pharmacological properties, including antitumor, antioxidant, immunomodulatory, and liver-protective effects . Ganoderic acid Z, in particular, has demonstrated cytotoxic activity against liver cancer cells .

Biological Activities of Ganoderic Acids
Ganoderic acids exhibit a wide range of physiological functions, including anti-cancer, anti-inflammatory, radiation protection, anti-aging, and antimicrobial activities . They also show promise in liver protection, neuroprotection, and bone protection .

  • Anti-cancer Properties Ganoderic acids T, V, W, X, Y, and Z have shown cytotoxic activity against liver cancer cells in vitro . Ganoderic acid DM has demonstrated antitumor efficacy against MCF-7 breast cancer cells, causing cell cycle arrest and inducing apoptosis . It has also shown effectiveness in prostate cancer by inhibiting 5α-reductase activity and binding to the androgen receptor .
  • Liver Protection Ganoderic acids can protect against liver injury and intestinal microbial disorder in mice with excessive alcohol intake . They can also ameliorate alcohol-induced oxidative stress in the liver .
  • Other Activities Ganoderic acids also exhibit immunomodulatory, anti-radiation, anti-aging, anti-microbial, anti-parasitic, neuroprotective, bone protective, cardioprotective, anti-platelet, and anti-diabetes activities .

This compound
this compound, specifically, has demonstrated cytotoxic activity in vitro against liver cancer . Although the search results do not provide comprehensive data tables or well-documented case studies specifically for this compound, the broader research on ganoderic acids suggests its potential in cancer therapy . Further research may explore its specific mechanisms and applications in more detail.

Production of Ganoderic Acids
Traditional methods of obtaining ganoderic acids rely on mushroom farming . However, synthetic biology offers an alternative strategy to produce these compounds . Researchers have engineered baker's yeast for the bioproduction of ganoderic acids, achieving higher yields than those from farmed mushrooms . This development paves the way for advanced strain engineering and the production of ganoderic acids in sufficient quantities for clinical research and industrial production .

Mechanism of Action

Ganoderic acid Z exerts its effects through multiple molecular targets and pathways. It modulates the activity of enzymes involved in the mevalonate pathway, leading to the production of bioactive triterpenoids. Additionally, it influences various signaling molecules such as reactive oxygen species, calcium ions, and nitric oxide, which play crucial roles in cellular processes. The compound’s anti-tumor activity is attributed to its ability to induce apoptosis in cancer cells by activating caspase pathways .

Comparison with Similar Compounds

Table 1: Bioactivity Comparison of Selected Ganoderic Acids

Compound Cytotoxicity (IC₅₀) Osteoclast Inhibition (IC₅₀) Neuraminidase Inhibition (ΔG, kcal/mol) Optimal Production Conditions
Ganoderic Acid Z 10–20 μM (Meth-A, LLC) N/A -10.99 (vs. Oseltamivir: -16.83) 60% O₂, 3 days (5.89 g/kg)
Ganoderic Acid A 15–25 μM (HepG2) N/A -12.5 (estimated) 60% O₂, 3 days (1.77 g/kg)
Ganoderic Acid DM >100 μM 50 μM N/A Chloroform extraction
7-Oxo-Methyl GA Z >100 μM >100 μM N/A Chemical derivatization

Key Findings:

Cytotoxicity: this compound shows selective cytotoxicity against Meth-A and LLC cells but minimal effects on HepG2, whereas ganoderic acid A is broadly active across multiple cancer lines .

Osteoclast Inhibition: Methylation enhances activity; methyl ganoderic acid DM (IC₅₀: 12.5 μM) outperforms ganoderic acid DM and 7-oxo-methyl this compound .

Mechanistic Insights

  • This compound: Binds to neuraminidase’s 150-cavity via steric hindrance, offering resistance to mutations .
  • Ganoderic Acid A: Inhibits NF-κB and MAPK pathways, reducing inflammation and tumor proliferation .
  • Ganoderic Acid DM: Targets RANKL-induced osteoclast differentiation by suppressing TRAF6 signaling .

Biological Activity

Ganoderic acid Z (GA-Z) is a notable triterpenoid derived from the medicinal mushroom Ganoderma lucidum. This compound is part of a broader class of ganoderic acids, which have been extensively studied for their diverse biological activities. This article synthesizes findings from various research studies, focusing on the biological activity of GA-Z, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique lanostane structure, which is common among triterpenoids. The specific arrangement of functional groups in GA-Z contributes to its bioactivity. Studies utilizing NMR spectroscopy have elucidated its chemical structure, confirming its classification as a lanostanoid .

1. Antitumor Activity

GA-Z has demonstrated significant antitumor properties across various cancer cell lines. Research indicates that it inhibits cell proliferation and induces apoptosis in cancer cells through several mechanisms:

  • Cytotoxicity : In vitro studies have shown that GA-Z exhibits cytotoxic effects against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The compound disrupts the cell cycle and induces apoptosis by modulating key apoptotic proteins such as BAX and Bcl-2 .
  • Mechanism of Action : The antitumor activity is believed to be mediated through the inhibition of HMG-CoA reductase, a crucial enzyme in cholesterol biosynthesis that is often upregulated in cancer cells .

2. Hepatoprotective Effects

GA-Z has been investigated for its protective effects against liver injury, particularly in models of alcohol-induced liver damage:

  • Liver Injury Model : In studies involving mice subjected to alcohol exposure, GA-Z supplementation significantly reduced liver index and serum markers of liver damage (AST and ALT). It also enhanced antioxidant enzyme levels and modulated intestinal microbiota composition, suggesting a multifaceted approach to liver protection .
  • Metabolomic Profiling : Metabolomic analyses revealed that GA-Z influences pathways related to lipid metabolism and oxidative stress, further supporting its role in hepatoprotection .

3. Anti-inflammatory Properties

GA-Z exhibits anti-inflammatory effects, which are crucial for mitigating chronic inflammatory diseases:

  • Microglial Activation : In vitro studies have shown that GA-Z can inhibit the activation of BV2 microglial cells, reducing the release of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is linked to the modulation of the NF-κB signaling pathway .
  • Neuroprotective Effects : The anti-inflammatory properties also extend to neuroprotection, where GA-Z has been shown to ameliorate inflammation-related neurodegeneration in models of Alzheimer's disease by regulating microglial polarization .

Table 1: Summary of Biological Activities of this compound

Biological ActivityEffect/OutcomeReference
AntitumorInduces apoptosis in MCF-7 and PC-3 cells
HepatoprotectiveReduces liver damage markers in alcohol-induced mice
Anti-inflammatoryInhibits BV2 microglial activation

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for identifying and quantifying Ganoderic Acid Z in Ganoderma samples?

  • Methodology:

  • Chromatographic separation: Use HPLC-MS for high-resolution identification of this compound alongside co-eluting triterpenoids. Column selection (C18 reverse-phase) and gradient elution (methanol/water with 0.1% formic acid) optimize peak resolution .
  • Quantification: UV-Vis spectrophotometry at 245–260 nm for total triterpenoid content, validated against reference standards (e.g., ganoderic acid A) .
  • Purity validation: Pair GC-MS with hierarchical clustering analysis (HCA) to distinguish this compound from structurally similar sterols and isomers .

Q. How can researchers validate the reproducibility of this compound isolation protocols across laboratories?

  • Methodology:

  • Inter-laboratory studies: Share standardized extraction protocols (e.g., ethanol reflux at 80°C for 4 hours) and validate using statistical metrics like relative standard deviation (RSD) for yield comparisons.
  • Reference materials: Use certified G. lucidum extracts with pre-determined this compound content (e.g., United States Pharmacopeia guidelines for retention time validation) .
  • Blinded analysis: Distribute samples to multiple labs for independent quantification via LC-MS, followed by ANOVA to assess inter-lab variability .

Q. What are the best practices for isolating this compound from complex fungal matrices?

  • Methodology:

  • Pre-extraction steps: Lyophilize fungal biomass to preserve triterpenoid integrity and improve solvent penetration .
  • Solvent optimization: Compare ethanol, methanol, and supercritical CO₂ extraction efficiencies using a Box-Behnken experimental design. Ethanol (70% v/v) typically balances yield and environmental safety .
  • Post-extraction cleanup: Employ solid-phase extraction (SPE) with C18 cartridges to remove polysaccharides and pigments interfering with downstream analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across in vitro and in vivo studies?

  • Methodology:

  • Meta-analysis framework: Systematically compare studies using PRISMA guidelines, focusing on variables like dosage (e.g., 10–100 μM in vitro vs. 50–200 mg/kg in murine models), cell lines, and endpoint assays (e.g., MTT vs. apoptosis markers) .
  • Pharmacokinetic modeling: Integrate data on this compound’s bioavailability, protein binding, and metabolic stability to reconcile disparities between in vitro potency and in vivo efficacy .
  • Bias assessment: Apply tools like ROBINS-I to evaluate confounding factors (e.g., solvent carriers like DMSO affecting cell viability thresholds) .

Q. What experimental designs are optimal for investigating this compound’s synergistic effects with other triterpenoids?

  • Methodology:

  • Fractional factorial design: Test combinations of this compound with ganoderic acids A, C, and D at varying ratios (e.g., 1:1 to 1:4) to identify additive or antagonistic effects via isobologram analysis .
  • Multi-omics integration: Pair transcriptomic data (RNA-seq of treated cancer cells) with metabolomic profiling to map synergy-related pathways (e.g., AMPK/mTOR modulation) .
  • Machine learning: Use random forest models to predict bioactivity outcomes based on structural descriptors (e.g., hydroxyl group positioning, lipophilicity) .

Q. How should researchers address variability in this compound content due to fungal cultivation conditions?

  • Methodology:

  • Controlled cultivation studies: Grow G. lucidum under defined parameters (temperature: 25–28°C; humidity: 70–80%; substrate: oak vs. rice bran) and quantify this compound via LC-MS. Apply principal component analysis (PCA) to correlate environmental variables with metabolite yield .
  • Strain authentication: Use ITS sequencing and HPTLC fingerprinting to ensure genetic consistency across batches, reducing confounding variability .
  • Longitudinal sampling: Collect fruiting bodies at weekly intervals post-inoculation to determine optimal harvest windows for maximal this compound production .

Q. What statistical approaches are recommended for interpreting large-scale datasets from this compound metabolomic studies?

  • Methodology:

  • Multivariate analysis: Apply PLS-DA to discriminate bioactive vs. inactive samples based on LC-MS/MS datasets, focusing on VIP (variable importance in projection) scores >1.5 .
  • Cluster validation: Use silhouette analysis to confirm natural groupings in HCA dendrograms, ensuring biological relevance of metabolite clusters .
  • False discovery control: Adjust p-values using Benjamini-Hochberg correction for high-throughput datasets (e.g., >1,000 features) to minimize Type I errors .

Data Contradiction and Validation Strategies

Q. How can conflicting reports on this compound’s cytotoxicity thresholds be critically evaluated?

  • Methodology:

  • Dose-response reevaluation: Reanalyze raw data using nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ values, accounting for plate-to-plate variability .
  • Cross-model validation: Compare cytotoxicity in primary cells (e.g., human hepatocytes) vs. immortalized lines (e.g., HepG2) to assess tissue-specific sensitivity .
  • Reference standard calibration: Normalize activity data to internal controls (e.g., cisplatin for apoptosis assays) to mitigate inter-study variability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ganoderic acid Z
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.